molecular formula C15H11Cl2N5 B12389743 Topoisomerase II inhibitor 15

Topoisomerase II inhibitor 15

Cat. No.: B12389743
M. Wt: 332.2 g/mol
InChI Key: ZDSMMZLZVFAZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase II inhibitor 15 is a compound that targets the enzyme topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by creating transient double-strand breaks, allowing the passage of another DNA helix, and then re-ligating the breaks. Inhibitors of topoisomerase II are significant in cancer treatment as they can prevent the replication of cancer cells by interfering with this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topoisomerase II inhibitors typically involves multiple steps, including the formation of the core structure and the addition of functional groups that enhance binding affinity to the enzyme. Common synthetic routes may involve:

    Formation of the core structure: This can be achieved through various organic reactions such as cyclization, condensation, or coupling reactions.

    Functionalization: Introduction of specific functional groups that enhance the compound’s ability to interact with topoisomerase II.

Industrial Production Methods

Industrial production of topoisomerase II inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II inhibitor 15 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Topoisomerase II inhibitor 15 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study DNA topology and the role of topoisomerase II in DNA replication and repair.

    Biology: Helps in understanding the cellular mechanisms of DNA damage and repair, and the role of topoisomerase II in cell cycle regulation.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells that rely heavily on topoisomerase II for rapid division.

    Industry: Used in the development of new therapeutic agents and in the study of drug resistance mechanisms.

Mechanism of Action

Topoisomerase II inhibitor 15 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the transient double-strand breaks it creates in the DNA. This prevents the enzyme from re-ligating the breaks, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and cell cycle arrest .

Comparison with Similar Compounds

Topoisomerase II inhibitor 15 can be compared with other topoisomerase II inhibitors such as etoposide and doxorubicin. While all these compounds target the same enzyme, they differ in their chemical structure, binding affinity, and toxicity profiles. For example:

Similar Compounds

Properties

Molecular Formula

C15H11Cl2N5

Molecular Weight

332.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C15H11Cl2N5/c16-9-6-5-8(7-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)

InChI Key

ZDSMMZLZVFAZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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